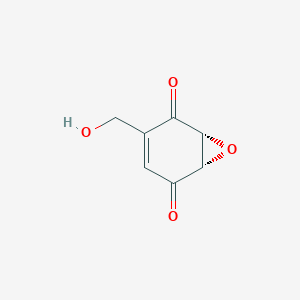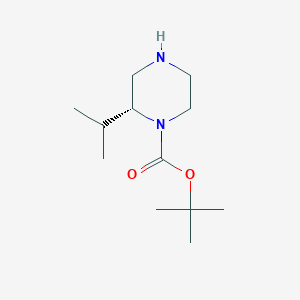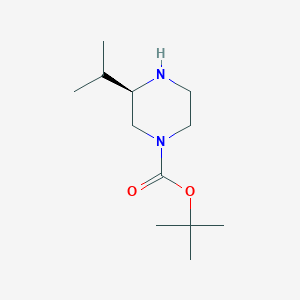
N-Acetyl-beta-D-galactosamine
Übersicht
Beschreibung
N-Acetylgalactosamine (GalNAc) is an amino sugar derivative of galactose . It is the terminal carbohydrate forming the antigen of blood group A . It is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . GalNAc is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Synthesis Analysis
A facile strategy has been developed to synthesize various GalNAc glycosides by employing a series of rare earth metal triflates . Both α-glycosides and β-glycosides of GalNAc can be obtained by conducting with Hf(OTf)4 and Sc(OTf)3, respectively .Molecular Structure Analysis
The molecular formula of N-Acetyl-beta-D-galactosamine is C8H15NO6 . The average mass is 221.208 Da and the monoisotopic mass is 221.089935 Da .Chemical Reactions Analysis
N-Acetyl-beta-D-galactosamine is involved in the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues in N-acetyl-β-D-galactosaminides .Physical And Chemical Properties Analysis
The melting point of N-Acetyl-beta-D-galactosamine is 172 to 173 °C . The chemical formula is C8H15NO6 .Wissenschaftliche Forschungsanwendungen
Marine Biotechnology
“N-Acetyl-beta-D-galactosamine” plays a significant role in marine biotechnology. It is involved in the bioactivity of many polysaccharides of marine origin . A novel sulfatase (SulA1) that acts on “N-Acetyl-beta-D-galactosamine” was characterized from a marine Arthrobacter strain . This enzyme is suggested to be involved in the chondroitin-degrading cascade reaction, which specifically removes sulfate from monomeric GalNAc4S from chondroitin sulfate degradation products .
Cardiovascular Diseases
“N-Acetyl-beta-D-galactosamine” has been used in the development of nucleotide medicines for cardiovascular diseases . The introduction of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing .
Lipid and Sugar Metabolism
“N-Acetyl-beta-D-galactosamine” has been used in the development of therapeutics for hepatic targets, such as lipid and sugar metabolism . This technology allows safe and durable intervention in targets that were previously deemed undruggable .
Coagulation
“N-Acetyl-beta-D-galactosamine” has been used in the development of therapeutics for coagulation . This technology allows safe and durable intervention in targets that were previously deemed undruggable .
Cancer and Virus Infection
“N-Acetyl-beta-D-galactosamine” has been used in the development of therapeutics for hepatic targets, such as cancer and virus infection . This technology allows safe and durable intervention in targets that were previously deemed undruggable .
Periodontal Disease
“N-Acetyl-beta-D-galactosamine” has been used to study periodontal disease . It has been used to facilitate the design of potent small-molecule ice recrystallization inhibitors .
Affinity Chromatography
“N-Acetyl-beta-D-galactosamine” is an agarose used in affinity chromatography, protein chromatography, and in carbohydrate matrices .
Ice Recrystallization Inhibitors
“N-Acetyl-beta-D-galactosamine” has been used to facilitate the design of potent small-molecule ice recrystallization inhibitors .
Wirkmechanismus
Target of Action
N-Acetyl-beta-D-galactosamine (GalNAc) primarily targets the asialoglycoprotein receptor (ASGPR) on hepatocytes . ASGPR is a liver-specific lectin that recognizes and binds to GalNAc . This receptor plays a crucial role in the hepatic clearance of glycoproteins .
Mode of Action
GalNAc acts as a ligand for ASGPR, facilitating the delivery of therapeutics to the liver . It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies . When attached to these therapeutics, GalNAc aids in their delivery to hepatocytes by binding to ASGPR . This interaction leads to the uptake of the therapeutic into the cell, allowing it to exert its effects .
Biochemical Pathways
GalNAc is involved in the initiation of mucin-type O-glycosylation . As a component of UDP-GalNAc, it is the initial O-linked sugar added to many serine and threonine residues in protein glycosylations . The resulting structure, known as the Tn-antigen, can be further elongated and modified by other glycosyltransferases . This process is involved in recognition events, signaling, and modulation of protein processing .
Pharmacokinetics
The pharmacokinetics of GalNAc-conjugated therapeutics have been significantly improved through advances in chemistry, stability, and delivery . These improvements have allowed for safe and durable intervention in targets that were previously deemed undruggable . The use of GalNAc has enabled high efficacy and specificity, often with as little as two doses per year .
Result of Action
The result of GalNAc’s action is the effective delivery of therapeutics to the liver, enabling them to exert their intended effects . This has led to the approval of several GalNAc-conjugated therapeutics for clinical use . For example, the introduction of GalNAc technology has profoundly advanced the field of oligonucleotide therapeutics .
Action Environment
The action of GalNAc is influenced by the environment within the body. For instance, the presence of ASGPR on hepatocytes allows for the targeted delivery of GalNAc-conjugated therapeutics to the liver . Additionally, the biochemical environment within the cell can influence the effectiveness of these therapeutics .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-JAJWTYFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260928 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-b-D-galactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-N-ACETYL-D-GALACTOSAMINE | |
CAS RN |
14131-60-3 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D N-Acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-b-D-galactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Acetyl-beta-D-galactosamine in oral bacterial colonization?
A1: N-Acetyl-beta-D-galactosamine plays a crucial role in the colonization of the human oral cavity by specific bacterial species. Research has shown that Actinomyces naeslundii genospecies 1 and 2, bacteria commonly found in the mouth, utilize N-Acetyl-beta-D-galactosamine binding for adhesion to teeth and buccal mucosa. [] Interestingly, these two genospecies exhibit different binding specificities, suggesting variations in their interaction mechanisms with this sugar. [] Actinomyces odontolyticus, another oral bacterium, primarily colonizes the tongue and relies less on N-Acetyl-beta-D-galactosamine binding. [] This suggests that different oral niches may select for distinct bacterial adhesion mechanisms.
Q2: Aside from bacterial adhesion, what other biological processes involve N-Acetyl-beta-D-galactosamine?
A3: N-Acetyl-beta-D-galactosamine plays a role in Fc receptor-mediated phagocytosis by mouse peritoneal macrophages. [] Studies have shown that this process can be specifically inhibited by the addition of N-Acetyl-beta-D-galactosamine, suggesting the involvement of lectin-like receptors with specificity for this sugar. [] Additionally, N-Acetyl-beta-D-galactosamine is a component of various sulfated polysaccharides found in ascidians (marine invertebrate chordates). [] These unique polysaccharides, including dermatan sulfate, often exhibit distinct sulfation patterns compared to their mammalian counterparts, influencing their biological activity. []
Q3: What is the role of N-Acetyl-beta-D-glucosaminidase, and how does N-Acetyl-beta-D-galactosamine affect its activity?
A4: N-Acetyl-beta-D-glucosaminidase is a glycosidase enzyme that plays a crucial role in fertilization in the toad Bufo arenarum. [] This enzyme is released during the acrosome reaction and aids sperm penetration of the egg's protective layers. [] Interestingly, N-Acetyl-beta-D-galactosamine competitively inhibits N-Acetyl-beta-D-glucosaminidase activity. [] This suggests a potential regulatory mechanism for this enzyme, where the presence of N-Acetyl-beta-D-galactosamine could modulate fertilization processes in this species.
Q4: How does the structure of dermatan sulfate in ascidians differ from that found in mammals, and what is the significance of these differences?
A5: Ascidian dermatan sulfate, while structurally similar to mammalian dermatan sulfate, shows distinct differences in sulfation patterns. [, ] While mammalian dermatan sulfate exhibits anticoagulant activity, ascidian dermatan sulfate may have little to no such activity depending on the species and the specific sulfation pattern. [, ] For example, Ascidia nigra dermatan sulfate, characterized by 2-O-sulfated alpha-L-iduronic acid and 6-O-sulfated N-Acetyl-beta-D-galactosamine units, lacks anticoagulant activity. [] This highlights the importance of specific sulfation patterns in dictating the biological functions of these glycosaminoglycans.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)


